molecular formula C14H15ClN2OS B1422869 2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 1354963-10-2

2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B1422869
CAS No.: 1354963-10-2
M. Wt: 294.8 g/mol
InChI Key: UDKRWKUPYQWIND-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide is a chloroacetamide derivative featuring a thiazole core substituted at positions 4 and 5 with a phenyl and isopropyl group, respectively. This compound belongs to a class of bioactive molecules where the thiazole ring and chloroacetamide group are critical for pharmacological properties such as antifungal, antibacterial, and anticancer activities . Its synthesis typically involves reacting a substituted 2-aminothiazole with chloroacetyl chloride under basic conditions, as demonstrated in analogous compounds .

Properties

IUPAC Name

2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)13-12(10-6-4-3-5-7-10)17-14(19-13)16-11(18)8-15/h3-7,9H,8H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKRWKUPYQWIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS No. 1354963-10-2) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological applications, including antimicrobial and anticancer activities. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

The compound has the following physicochemical characteristics:

PropertyValue
Molecular FormulaC14H15ClN2OS
Molar Mass294.8 g/mol
CAS Number1354963-10-2
SolubilitySlightly soluble in water, soluble in alcohol and ether

The precise mechanism of action for this compound remains largely unknown. However, it is hypothesized that compounds with thiazole and indole moieties can interact with various biological targets, leading to different therapeutic effects. These interactions may include:

  • Receptor Binding : High affinity for multiple receptors.
  • Biochemical Pathways : Activation or inhibition of various pathways and enzymes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related chloroacetamides showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria such as Escherichia coli . The presence of halogenated substituents on the phenyl ring enhances lipophilicity, which aids in membrane penetration.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine can enhance antiproliferative activity .

Anticonvulsant Activity

Thiazole compounds have been evaluated for anticonvulsant properties. Some derivatives have demonstrated significant protective effects in animal models, suggesting potential utility in treating epilepsy .

Case Studies and Research Findings

  • Antimicrobial Screening : A comparative study screened twelve newly synthesized N-(substituted phenyl) chloroacetamides for antimicrobial activity. The results indicated that modifications on the phenyl ring significantly influenced the biological activity against various pathogens .
  • Cytotoxicity Evaluation : In vitro studies showed that thiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including disruption of mitochondrial function and activation of caspases .
  • Structure Activity Relationship (SAR) : Detailed SAR analyses have revealed that specific substitutions on the thiazole ring are crucial for enhancing biological activity, particularly against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of chloroacetamide-thiazole derivatives are highly dependent on substituent patterns. Key analogs include:

2-Chloro-N-(4-Phenylthiazol-2-yl)Acetamide
  • Structure : Lacks the 5-isopropyl group present in the target compound.
  • Molecular Weight : ~254.7 g/mol (estimated from C₁₁H₁₀ClN₂OS).
  • Applications : Acts as an intermediate in synthesizing pyrazole derivatives with insecticidal activity .
2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide (CAS 6125-31-1)
  • Structure : Features a 4-(4-chlorophenyl) group instead of 4-phenyl-5-isopropyl.
  • Molecular Weight : 287.17 g/mol (C₁₁H₈Cl₂N₂OS) .
  • Solubility : Slightly soluble in chloroform and DMSO, indicative of moderate lipophilicity .
2-Chloro-N-{4-Methyl-5-[(4-Methylphenyl)Methyl]-1,3-Thiazol-2-yl}Acetamide
  • Structure : Substituted with 4-methyl and 5-(4-methylbenzyl) groups.
  • Molecular Weight : 294.8 g/mol (C₁₄H₁₅ClN₂OS) .
  • Properties : The benzyl group increases molecular weight and logP (estimated ~3.5), suggesting enhanced membrane permeability but reduced aqueous solubility.

Physicochemical and Spectral Properties

  • Molecular Weight : The target compound (estimated C₁₄H₁₄ClN₂OS) has a molecular weight of ~294.8 g/mol, comparable to analogs with bulky substituents (e.g., 294.8 g/mol in ).
  • logP : The 5-isopropyl group in the target compound likely elevates logP compared to simpler derivatives (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)acetamide), enhancing lipid solubility .
  • Spectral Data :
    • IR : A strong carbonyl stretch (~1650 cm⁻¹) confirms the acetamide moiety.
    • ¹H NMR : Thiazole protons resonate at δ 6.8–7.5 ppm, while the isopropyl group shows a doublet at δ 1.2–1.4 ppm .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Estimated) Key Substituents
Target Compound C₁₄H₁₄ClN₂OS ~294.8 ~3.8 4-Phenyl, 5-Isopropyl
2-Chloro-N-(4-Phenylthiazol-2-yl)Acetamide C₁₁H₁₀ClN₂OS ~254.7 ~2.9 4-Phenyl
CAS 6125-31-1 C₁₁H₈Cl₂N₂OS 287.17 ~3.2 4-(4-Chlorophenyl)
2-Chloro-N-{4-Methyl-5-[(4-Methylphenyl)Methyl]-Thiazol-2-yl}Acetamide C₁₄H₁₅ClN₂OS 294.8 ~3.5 4-Methyl, 5-(4-Methylbenzyl)

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via a two-step process:

Thiazole Core Formation : React 2-amino-5-(propan-2-yl)-4-phenylthiazole with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C. TEA neutralizes HCl, driving the reaction forward .

Purification : After quenching with water, the crude product is filtered, washed, and recrystallized from ethanol-DMF mixtures.

Q. Characterization Methods :

  • 1H-NMR : Peaks at δ ~4.11–4.23 ppm (CH2 from chloroacetamide) and δ ~7.25–7.44 ppm (aromatic protons) confirm structure .
  • Elemental Analysis : Match experimental and calculated values for C, H, N, and S (e.g., C 47.85% calculated vs. 47.80% found) .
  • Melting Point : Consistency in m.p. (e.g., 158°C for analogs) indicates purity .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SXRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯N bonds stabilize dimer formation in thiazole derivatives .
  • Electron Density Topology : Tools like Multiwfn analyze Laplacian of electron density to confirm covalent vs. non-covalent interactions (e.g., C–Cl bond polarization) .

Example : In analogs, SXRD confirmed chloroacetamide’s conformation with hydrogen bonds directed toward thiazole nitrogen .

Advanced Research Questions

Q. How do computational methods predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Wavefunction Analysis : Use Multiwfn to calculate molecular electrostatic potential (MEP), identifying nucleophilic/electrophilic regions. For example, the chloroacetamide group’s electron-deficient carbonyl carbon is a site for nucleophilic attack .
  • logP and pKa Prediction : Software like ACD/Labs or experimental data (e.g., logP ≈ 3.96 for analogs) guide solubility and bioavailability studies .

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer:

  • Dose-Response Curves : Validate antibacterial activity (e.g., MIC assays) at varying concentrations. For example, analogs inhibit bacterial growth via protein synthesis interference, but results may vary with substituents .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Chlorine or trifluoromethyl groups enhance membrane permeability .

Example : A 2,4-dichlorobenzyl-substituted analog showed 90% yield and higher activity due to increased lipophilicity .

Q. What advanced spectroscopic techniques clarify reaction mechanisms in derivative synthesis?

Methodological Answer:

  • Reaction Monitoring : Use TLC (hexane:ethyl acetate = 9:1) or in situ IR to track azide formation from 2-chloroacetamide intermediates .
  • HRMS/2D NMR : Confirm cyclization products (e.g., thiadiazoles or oxadiazoles) via exact mass and NOESY correlations .

Case Study : Heating 2-chloroacetamide with hydrazonoyl chlorides in DMF/KI yields thiophene derivatives via nucleophilic substitution and cyclization .

Q. How do intermolecular interactions influence crystallization and stability?

Methodological Answer:

  • Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N bonds are common in thiazole-acetamide crystals. For example, N1–H1⋯N2 interactions in analogs stabilize packing .
  • Halogen Bonding : C–Cl⋯π interactions may enhance thermal stability, validated via DSC and Hirshfeld surface analysis .

Q. What strategies optimize reaction scalability without compromising yield?

Methodological Answer:

  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic reactions (e.g., chloroacetylation) .
  • Catalyst Screening : KI in DMF accelerates SN2 reactions (e.g., 75–90% yields in thiazole alkylation) .

Q. How do electronic effects of substituents impact spectroscopic signatures?

Methodological Answer:

  • 1H-NMR Deshielding : Electron-withdrawing groups (e.g., –CF3) shift thiazole proton signals upfield (δ 7.19–7.63 ppm) .
  • 13C-NMR Carbonyl Shifts : Acetamide C=O resonates at δ ~165–170 ppm, varying with substituent electronegativity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide

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